REACTION_CXSMILES
|
[C:1](O)(=O)C.[CH:5]([NH2:7])=[NH:6].[C:8](#[N:12])[CH2:9][C:10]#[N:11].[O-]CC.[Na+].[Na]>C(O)C>[NH2:6][C:5]1[C:9]([C:8]#[N:12])=[CH:10][N:11]=[CH:1][N:7]=1 |f:0.1,3.4,^1:16|
|
Name
|
|
Quantity
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104.11 g
|
Type
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reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
33.03 g
|
Type
|
reactant
|
Smiles
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C(CC#N)#N
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
[O-]CC.[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The off-white solid which separates is collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice water
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Type
|
CUSTOM
|
Details
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then dried at 80° C./house vac
|
Type
|
CUSTOM
|
Details
|
Recrystallization of this material from water (Darco G-60)
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |